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molecular formula C17H14N4O B8745629 7-Methoxy-1-methyl-5-phenyl-[1,2,4]triazolo[4,3-A]quinazoline CAS No. 57370-24-8

7-Methoxy-1-methyl-5-phenyl-[1,2,4]triazolo[4,3-A]quinazoline

Cat. No. B8745629
M. Wt: 290.32 g/mol
InChI Key: ZWHBALVHABEWNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04002755

Procedure details

In the next place, to a solution of 2.0 g of 2-hydrazino-4-phenyl-6-methoxyquinazoline in 100 ml of ethanol were added 3.5 g of ethyl orthoacetate and 0.5 ml of concentrated sulfuric acid. The resulting mixture was refluxed for 3 hours and then the solvent was removed under reduced pressure. To the residue was added ammonia water to basify, and the mixture was extracted with chloroform. The extract was washed with water, dried over anhydrous sodium sulfate and evaporated to dryness in vacuo. To the residue was added ethanol and the crystallized product was collected by filtration, and dried to give 1-methyl-5-phenyl-7-methoxy-s-triazolo[4,3-a]quinazoline as slightly yellow needles, m.p. 251° - 252° C.
Name
2-hydrazino-4-phenyl-6-methoxyquinazoline
Quantity
2 g
Type
reactant
Reaction Step One
Name
ethyl orthoacetate
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[N:12]=[C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([O:19][CH3:20])[CH:9]=2)[N:4]=1)[NH2:2].[C:21]([O-])([O-])(OCC)[CH3:22].S(=O)(=O)(O)O>C(O)C>[CH3:21][C:22]1[N:4]2[C:5]3[C:10]([C:11]([C:13]4[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=4)=[N:12][C:3]2=[N:1][N:2]=1)=[CH:9][C:8]([O:19][CH3:20])=[CH:7][CH:6]=3

Inputs

Step One
Name
2-hydrazino-4-phenyl-6-methoxyquinazoline
Quantity
2 g
Type
reactant
Smiles
N(N)C1=NC2=CC=C(C=C2C(=N1)C1=CC=CC=C1)OC
Name
ethyl orthoacetate
Quantity
3.5 g
Type
reactant
Smiles
C(C)(OCC)([O-])[O-]
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added ammonia water
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
ADDITION
Type
ADDITION
Details
To the residue was added ethanol
FILTRATION
Type
FILTRATION
Details
the crystallized product was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1=NN=C2N1C1=CC=C(C=C1C(=N2)C2=CC=CC=C2)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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